1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol
CAS No.:
Cat. No.: VC19073486
Molecular Formula: C25H28N2O5
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28N2O5 |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | (1R)-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C25H28N2O5/c1-18(14-19-8-11-22(31-2)12-9-19)26-16-24(28)21-10-13-25(23(15-21)27(29)30)32-17-20-6-4-3-5-7-20/h3-13,15,18,24,26,28H,14,16-17H2,1-2H3/t18-,24+/m1/s1 |
| Standard InChI Key | RMHXNBJFUYQJMD-KOSHJBKYSA-N |
| Isomeric SMILES | C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-])O |
| Canonical SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-])O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s molecular formula, C₂₅H₂₈N₂O₅, and molecular weight of 436.5 g/mol, reflect a hybrid structure incorporating aromatic, nitro, ether, and amino alcohol functionalities. Its IUPAC name, (1R)-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanol, underscores two chiral centers at the C1 and C2 positions of the ethanol moiety and the propan-2-ylamine side chain.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₈N₂O₅ |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | (1R)-2-[[(2R)-1-(4-Methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanol |
| Chiral Centers | 2 (C1, C2) |
| Functional Groups | Nitro, benzyl ether, amino alcohol, methoxy |
The benzyloxy group at the para position of the phenyl ring enhances lipophilicity, while the nitro group at the meta position introduces electron-withdrawing effects, influencing reactivity in substitution reactions. The amino ethanol segment, a common motif in β-blockers and bronchodilators, suggests potential receptor-binding capabilities.
Stereochemical Considerations
The (1R,2R) configuration is critical for biological activity, as enantiomeric purity often dictates pharmacological efficacy. Asymmetric synthesis methods, such as chiral auxiliary-mediated reactions or enzymatic resolution, are likely required to achieve the desired stereochemistry. Computational modeling predicts a dihedral angle of 85° between the nitrophenyl and methoxyphenyl planes, potentially facilitating π-π interactions in protein binding .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, beginning with the preparation of the nitrophenyl benzyl ether precursor. A plausible route includes:
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Friedel-Crafts Benzylation: Protection of 3-nitrophenol with benzyl bromide yields 4-benzyloxy-3-nitrobenzene.
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Ketone Formation: Reaction with bromoacetyl bromide produces 1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanone (CAS: 43229-01-2) .
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Stereoselective Reduction: Catalytic hydrogenation or borohydride reduction of the ketone to the (1R)-ethanol derivative, employing chiral catalysts like (R)-BINAP-Ru complexes to enforce stereocontrol.
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Amination: Coupling the ethanol intermediate with (2R)-1-(4-methoxyphenyl)propan-2-amine via nucleophilic substitution.
Table 2: Key Synthetic Intermediates
Challenges in Asymmetric Synthesis
Achieving >99% enantiomeric excess (ee) requires meticulous optimization. Side reactions, such as epimerization at the C1 position during reduction, necessitate low-temperature conditions (-20°C) and inert atmospheres. Chromatographic purification using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is essential to isolate the target enantiomer .
Comparative Analysis with Related Compounds
Table 3: Comparison with Ethanol vs. Ethanone Derivatives
The ethanol derivative’s reduced carbonyl group enhances hydrogen-bonding capacity, potentially improving solubility in polar solvents compared to the ethanone analog.
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